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This guide provides an objective comparison of published findings on the interaction between
the angiotensin Il receptor blocker, losartan, and alcohol. The core of this analysis is based on
data from the large-scale clinical trial, the Losartan Intervention For Endpoint reduction in
hypertension (LIFE) study, supplemented with preclinical experimental data to provide
mechanistic insights.

l. Quantitative Data from Clinical and Preclinical
Studies

The following tables summarize the key quantitative findings from a major clinical trial and a
relevant preclinical study.

Table 1: Clinical Outcomes in Patients on Losartan vs. Atenolol Stratified by Alcohol
Consumption (LIFE Study)[1][2]
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Losartan vs.

Alcohol
Outcome ) Atenolol Hazard p-value
Consumption .
Ratio (95% ClI)
Primary Composite )
] Abstainers 0.81 (0.68, 0.96) <0.05
Endpoint
(Cardiovascular
Death, Stroke, 1-7 drinks/week 0.87 (not significant) >0.05
Myocardial Infarction)
>8 drinks/week 0.80 (not significant) >0.05
Stroke Abstainers 0.72 (P<0.01) <0.01
1-7 drinks/week 0.73 (P<0.05) <0.05
>8 drinks/week 1.21 (not significant) >0.05
] ) ] Not significantly
Myocardial Infarction Abstainers ] >0.05
different
1-7 drinks/week 0.76 (P<0.05) <0.05
>8 drinks/week 0.29 (P<0.001) <0.001

Note: The LIFE study was not a randomized controlled trial for alcohol consumption; this is an
observational analysis within the trial. Hazard ratios represent the risk in the losartan group
compared to the atenolol group.

Table 2: Preclinical Data on Losartan's Effect on Ethanol-Induced Vascular Dysfunction in
Rats[3]
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Parameter Control Ethanol Ethanol + Losartan

Aortic Reactive
Oxygen Species Baseline Increased Prevented Increase
(ROS) Production

Aortic nNOS

Expression

Baseline Increased Prevented Increase

Phenylephrine-
Induced Aortic Baseline Increased Prevented Increase
Contraction

Acetylcholine-Induced
Endothelium- No Change No Change No Change

Dependent Relaxation

Il. Experimental Protocols

1. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) Study[4][5][6][7]

e Study Design: The LIFE study was a multinational, double-masked, randomized, parallel-
group trial.

o Participants: 9,193 patients aged 55 to 80 years with essential hypertension (sitting blood
pressure 160-200/95-115 mmHg) and electrocardiographic evidence of left ventricular
hypertrophy (LVH).

» Exclusion Criteria: Myocardial infarction or stroke within the previous 6 months, and the need
for treatment with angiotensin-converting enzyme inhibitors, other angiotensin receptor
blockers, or beta-blockers.

« Intervention: Patients were randomly assigned to receive either losartan (starting at 50 mg
once daily) or atenolol (starting at 50 mg once daily). Hydrochlorothiazide (12.5 mg) was
added to the treatment regimen if the goal blood pressure of <140/90 mmHg was not
achieved. Further dose titration and the addition of other antihypertensive medications
(excluding ACE inhibitors, other ARBs, and beta-blockers) were permitted to achieve blood
pressure control.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8099379/
https://www.clinicaltrials.gov/study/NCT00338260
https://academic.oup.com/ajh/article-pdf/10/7/705/365177/10_7_705.pdf
https://pubmed.ncbi.nlm.nih.gov/9856962/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e Alcohol Consumption Sub-analysis: At baseline, participants reported their weekly alcohol
consumption. They were then categorized into three groups for a sub-analysis: abstainers,
those consuming 1-7 drinks per week, and those consuming more than 8 drinks per week.

e Primary Endpoint: The primary endpoint was a composite of cardiovascular death, fatal or
non-fatal stroke, and fatal or non-fatal myocardial infarction.

2. Preclinical Study on Losartan and Ethanol-Induced Vascular Dysfunction in Rats[3]
e Animal Model: Male Wistar rats.
e Treatment Groups:
o Control group.
o Ethanol group: Received ethanol (20% v/v) in their drinking water for 5 weeks.
o Ethanol + Losartan group: Received ethanol and losartan (10 mg/kg/day) via oral gavage.
e Methodologies:

o Measurement of Reactive Oxygen Species (ROS): Aortic ROS production was measured
using chemiluminescence.

o Western Blotting: The expression of neuronal nitric oxide synthase (nNOS) in the aorta
was determined by Western blotting.

o Vascular Reactivity Studies: The contractile response of isolated aortic rings to
phenylephrine and the relaxation response to acetylcholine were measured using
isometric force transducers.

lll. Sighaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows
relevant to the interaction between losartan and alcohol.
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Caption: Mechanism of action of Losartan in the Renin-Angiotensin System (RAS).
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Caption: Proposed mechanism of Losartan's protective effect against ethanol-induced
vascular dysfunction.
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Caption: Experimental workflow for the preclinical study on rats.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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